
(2-n-Butyloxy-5-methylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-n-butyloxy-5-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions. It is a solution of the compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and is often used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-n-butyloxy-5-methylphenyl)zinc bromide typically involves the reaction of (2-n-butyloxy-5-methylphenyl) bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−n−butyloxy−5−methylphenyl)Br+Zn→(2−n−butyloxy−5−methylphenyl)ZnBr
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity. The compound is then dissolved in THF to achieve the desired concentration of 0.50 M.
Chemical Reactions Analysis
Types of Reactions: (2-n-butyloxy-5-methylphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, in a Negishi coupling reaction, the product is typically a biaryl or a substituted alkane.
Scientific Research Applications
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Fine Chemicals: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2-n-butyloxy-5-methylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions depending on the reaction conditions and the presence of catalysts. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state.
Comparison with Similar Compounds
- (2-ethoxy-5-methylphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
- n-butylzinc bromide
Comparison:
- Reactivity: (2-n-butyloxy-5-methylphenyl)zinc bromide is unique in its reactivity due to the presence of the butyloxy group, which can influence the electronic properties of the compound.
- Applications: While similar compounds are used in organic synthesis, this compound is particularly useful in the synthesis of complex molecules due to its specific reactivity profile.
This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15BrOZn |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-3-4-9-12-11-7-5-10(2)6-8-11;;/h5-7H,3-4,9H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IJLDDSYWQHWLPH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


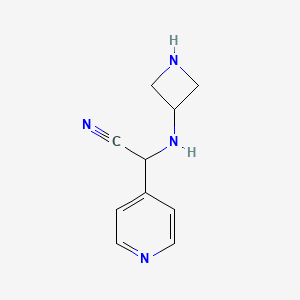
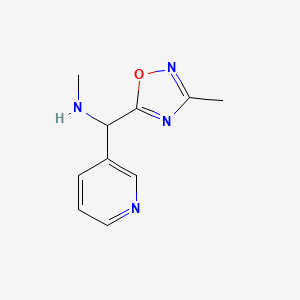
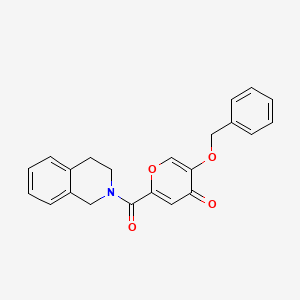
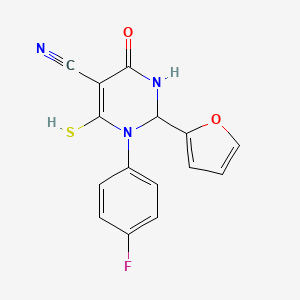

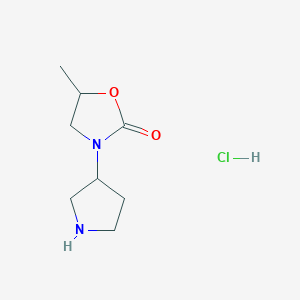
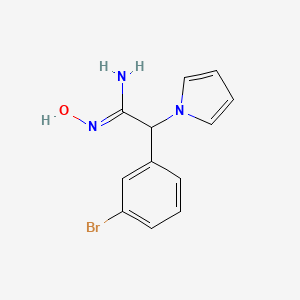
![2-(butan-2-ylsulfanyl)-5-(4-ethylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879326.png)

![2-[(4,4-dimethyl-1,3-oxazolidin-3-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14879339.png)
![1-(Piperidin-1-ylmethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14879341.png)
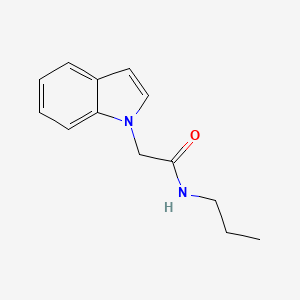
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)
